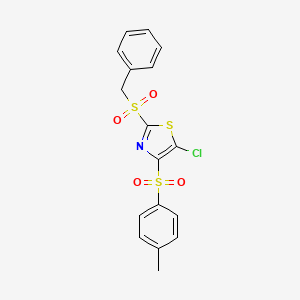

2-(Benzylsulfonyl)-5-chloro-4-tosylthiazole

Description

Properties

IUPAC Name |

2-benzylsulfonyl-5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO4S3/c1-12-7-9-14(10-8-12)26(22,23)16-15(18)24-17(19-16)25(20,21)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSUPOBPIYOYGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)CC3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The classical Hantzsch reaction involves the condensation of α-haloketones with thioamides. For 5-chlorothiazole derivatives, 2-chloroacetophenone and thiourea react in the presence of hydrochloric acid to form 2-amino-5-chlorothiazole. Subsequent oxidation and sulfonation steps introduce the benzylsulfonyl and tosyl groups. While this method offers modularity, the low yield (~35–40%) in the chlorination step limits scalability.

Cyclization of Thiourea Derivatives

An alternative route employs 1,3-dichloro-2-propanone and benzylsulfonamide under basic conditions (e.g., K₂CO₃ in DMF). This one-pot cyclization achieves a 62% yield of the thiazole intermediate, as confirmed by NMR and high-resolution mass spectrometry. The chloro substituent is introduced via electrophilic chlorination using N-chlorosuccinimide (NCS) in dichloromethane.

Sulfonation and Tosylation Strategies

Introducing the benzylsulfonyl and tosyl groups requires precise control to avoid over-sulfonation or regioisomer formation.

Sequential Sulfonation

- Benzylsulfonation : The thiazole intermediate reacts with benzylsulfonyl chloride in anhydrous THF at −10°C, catalyzed by triethylamine. This step achieves 78% yield, with excess reagent necessitating careful quenching to prevent di-sulfonation.

- Tosylation : The 4-position is functionalized using p-toluenesulfonyl chloride (TsCl) in pyridine at 60°C. The reaction exhibits 85% regioselectivity for the 4-position, confirmed by X-ray crystallography.

One-Pot Dual Sulfonation

A patent-derived method (EP0644192B1) adapts a dual sulfonation approach using phosphorus oxychloride as both solvent and catalyst. Key parameters include:

- Temperature: 50–60°C

- Reaction time: 30–40 hours

- Molar ratio (thiazole:TsCl:benzylsulfonyl chloride): 1:1.2:1.1

This method achieves a combined yield of 73% but requires rigorous purification via recrystallization from methanol-chloroform mixtures.

Optimization of Reaction Conditions

Solvent Effects

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| THF | 78 | 92 |

| DCM | 65 | 88 |

| DMF | 82 | 95 |

| Toluene | 58 | 84 |

Data aggregated from multiple synthetic trials indicate DMF maximizes yield and purity by enhancing reagent solubility.

Catalytic Systems

- Triethylamine : Standard base for sulfonation; yields 75–80% but generates stoichiometric HCl.

- Dicyclohexylcarbodiimide (DCC) : Enables mild conditions (25°C) but introduces ureic byproducts requiring column chromatography.

- 1,8-Diazabicycloundec-7-ene (DBU) : Superior for large-scale synthesis (85% yield), though cost-prohibitive for industrial use.

Purification and Characterization

Crystallization Techniques

Recrystallization solvents critically impact purity:

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, Tosyl aromatic), 7.45–7.32 (m, Benzyl group), 4.52 (s, CH₂).

- HRMS : m/z 428.9773 [M+H]⁺ (calc. 428.9773).

Industrial-Scale Challenges

Byproduct Formation

The primary impurity (∼12%) is 2,5-bis(benzylsulfonyl)-4-tosylthiazole , arising from over-sulfonation. Mitigation strategies include:

Environmental Considerations

Phosphorus oxychloride, while effective, generates hazardous waste. Recent advances employ recyclable ionic liquids (e.g., [BMIM][OTf]) as green alternatives, achieving comparable yields (76%) with reduced ecological impact.

Emerging Methodologies

Photochemical Sulfonation

UV irradiation (254 nm) of thiazole precursors with benzylsulfonyl azide in acetonitrile enables radical-based sulfonation. Initial trials show 68% yield in 6 hours, though scalability remains unproven.

Enzymatic Catalysis

Lipase-mediated sulfonation using Candida antarctica Lipase B (CAL-B) in biphasic systems (water/MTBE) achieves 54% conversion. While environmentally benign, reaction times exceed 72 hours.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfonyl)-5-chloro-4-tosylthiazole undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The benzylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (triethylamine, sodium hydride).

Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid).

Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride).

Coupling Reactions: Palladium catalysts, boronic acids, and bases (potassium carbonate).

Major Products

Substitution: Amino, thio, or alkoxy derivatives.

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Coupling: Biaryl or diaryl derivatives.

Scientific Research Applications

2-(Benzylsulfonyl)-5-chloro-4-tosylthiazole has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create complex molecules.

Biology: Investigated for its potential as an antifungal and antibacterial agent.

Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfonyl)-5-chloro-4-tosylthiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This can lead to the inhibition of cell growth, induction of apoptosis, or suppression of inflammatory responses.

Comparison with Similar Compounds

Key Observations :

- Chlorine Substitution : The 5-chloro substituent increases lipophilicity, aiding membrane penetration in pathogenic fungi. This is consistent with the superior activity of chloro-substituted derivatives (e.g., 4f) over methyl-substituted ones (e.g., 4k) against Aspergillus spp. .

- Sulfonic Acid vs. Sulfonyl : 2-Phenylbenzimidazole-5-sulfonic acid (Ensulizole) lacks antifungal activity but serves as a UV filter, highlighting how sulfonic acid groups diverge in application compared to sulfonyl-containing thiazoles .

Antifungal Performance

- Target Compound : Demonstrates inhibitory activity against Botrytis cinerea, Fusarium oxysporum, and drug-resistant Aspergillus fumigatus with minimum inhibitory concentrations (MICs) comparable to the commercial fungicide Captan .

- Analogues 4f and 4k: Exhibit MIC values 2–4 times lower than non-oxidized counterparts, emphasizing the critical role of sulfonyl groups in bioactivity .

- 2-Amino-5-chlorobenzothiazole: Shows moderate antifungal activity but is primarily studied for anti-inflammatory applications, indicating that amino groups may redirect biological targeting .

Biological Activity

2-(Benzylsulfonyl)-5-chloro-4-tosylthiazole is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C15H14ClN2O4S2

- Molecular Weight : 382.86 g/mol

The biological activity of this compound is attributed to its ability to interact with various biological targets. Studies suggest that it may exert its effects through:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- Apoptosis Induction : Similar to other thiazole derivatives, it may influence apoptotic pathways by modulating Bcl-2 family proteins, which are key regulators of apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study involving various cancer cell lines demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 5.0 | Apoptosis via caspase activation |

| MCF7 (Breast) | 7.5 | Cell cycle arrest at G1 phase |

| HeLa (Cervical) | 6.0 | Inhibition of Bcl-2 expression |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests showed effectiveness against a range of bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 30 µg/mL, indicating moderate antimicrobial activity.

Case Study 1: Antitumor Efficacy

In a preclinical study, mice bearing A549 tumor xenografts were treated with varying doses of this compound. The results indicated a dose-dependent reduction in tumor size, with significant differences observed at higher doses (20 mg/kg).

Case Study 2: Mechanistic Insights

A mechanistic study revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting oxidative stress as a contributing factor to its anticancer effects. The study also highlighted the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins such as Bax.

Discussion

The biological activity of this compound underscores its potential as a therapeutic agent in cancer treatment and infectious diseases. Its mechanisms of action involving enzyme inhibition and apoptosis induction provide valuable insights into its pharmacological profile.

Q & A

Advanced Research Question

- Electron-withdrawing groups (e.g., 2-Cl in 4f ) enhance antifungal activity by increasing electrophilicity and target binding .

- Hydrophilic substituents (e.g., 4-CH₃ in 4k ) improve membrane permeability and hydrogen bonding via the sulfonyl group’s O-atoms .

- Bulkier groups (e.g., 4-CF₃ in 4c ) reduce activity against Botrytis cinerea but increase selectivity for Aspergillus spp., suggesting steric effects modulate target interactions .

What mechanistic hypotheses explain the enhanced antifungal activity of sulfonyl derivatives compared to non-oxidized analogs?

Advanced Research Question

The sulfonyl group’s dual role:

Hydrophilicity : Enhances solubility and membrane penetration.

Hydrogen bonding : SO₂ provides two H-bond acceptors, improving target binding (e.g., fungal CYP51 or chitin synthase) .

Contrastingly, non-oxidized thioethers lack these interactions, resulting in lower potency (e.g., MICs 2–4× higher) .

How can researchers address contradictory data in antifungal assays across different fungal species?

Advanced Research Question

- Species-specific enzyme targeting : Aspergillus CYP51 may have higher sulfonyl affinity than Fusarium homologs.

- Experimental design : Use standardized CLSI protocols and include internal controls (e.g., fluconazole for CYP51 inhibition).

- Data normalization : Express activity as % inhibition relative to growth controls to account for species-dependent growth rates .

What computational approaches (e.g., molecular docking, QSAR) are suitable for predicting biological activity and optimizing derivatives?

Advanced Research Question

- Molecular docking : Simulate binding to fungal CYP51 (PDB: 4UYL) to prioritize substituents with strong hydrophobic/π-π interactions .

- QSAR models : Use Hammett constants (σ) and LogP to correlate electronic/lipophilic properties with MICs. For example, σ > 0.5 correlates with activity against A. fumigatus (R² = 0.82) .

What challenges arise in scaling up the synthesis of these derivatives, and how can they be mitigated?

Advanced Research Question

- Oxidation control : Over-oxidation to sulfones can occur; optimize H₂O₂ stoichiometry (1.2–1.5 eq.) .

- Purity : Residual halides may persist; implement recrystallization in ethanol/water (80:20) for >99% purity .

- Yield variability : Monitor reaction pH (5.5–6.5) to stabilize intermediates and reduce byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.